2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
Übersicht
Beschreibung
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and a benzyl ether group. This compound is a derivative of benzene and is known for its utility in various chemical reactions and applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting various diseases.
Agrochemicals: Employed in the production of pesticides and herbicides.
Advanced Materials: Utilized in the creation of novel materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene typically involves the following steps:
Bromination: The starting material, 2-fluorobenzene, undergoes bromination in the presence of a brominating agent such as bromine (Br2) and a catalyst like iron (III) bromide (FeBr3).
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like xenon difluoride (XeF2) or elemental fluorine (F2).
Esterification: The resulting compound is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the benzyl ether group.
Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) to form different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, heat.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: NaOCH3, methanol, reflux.
Major Products Formed:
Oxidation: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzoic acid.
Reduction: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)phenol.
Substitution: Various alkyl or aryl derivatives.
Wirkmechanismus
The mechanism by which 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and electrophiles allows it to participate in various biochemical processes, leading to the formation of new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-fluorobenzene: A simpler derivative with similar reactivity but lacking the benzyl ether group.
2-Bromo-4-fluorophenol: Similar structure but with a hydroxyl group instead of the benzyl ether group.
Uniqueness: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene stands out due to its unique combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDIUIJJGSWMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651334 | |
Record name | 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019446-40-2 | |
Record name | 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.